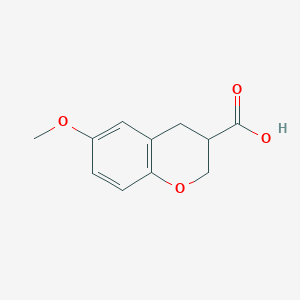
3-Propylthiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propylthiophene-2-carbaldehyde is an organic compound that belongs to the family of thiophenes. It is an important building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Wirkmechanismus
The mechanism of action of 3-Propylthiophene-2-carbaldehyde is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as proteases and kinases, which are involved in various biochemical processes in the body. This inhibition leads to the disruption of these processes, which can ultimately lead to the death of cancer cells or pests.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Propylthiophene-2-carbaldehyde are not well studied. However, it has been shown to have low toxicity and is generally considered safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Propylthiophene-2-carbaldehyde in laboratory experiments include its versatility as a building block for the synthesis of various organic compounds, its low toxicity, and its relatively simple synthesis method. However, its limitations include its high cost and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 3-Propylthiophene-2-carbaldehyde. One area of research could focus on the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area of research could focus on the elucidation of its mechanism of action, which could lead to the development of new drugs with improved efficacy and safety profiles. Additionally, further research could be conducted on the biochemical and physiological effects of 3-Propylthiophene-2-carbaldehyde, which could help to better understand its potential applications in various fields.
Synthesemethoden
The synthesis of 3-Propylthiophene-2-carbaldehyde can be achieved through various methods. One of the most common methods is the reaction of 3-propylthiophene with chloroacetic acid in the presence of a base, such as potassium carbonate. This reaction leads to the formation of 3-Propylthiophene-2-carboxylic acid, which can be further converted to 3-Propylthiophene-2-carbaldehyde by the action of a dehydrating agent, such as phosphorus pentoxide.
Wissenschaftliche Forschungsanwendungen
3-Propylthiophene-2-carbaldehyde has been extensively studied for its various scientific research applications. It is widely used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. For example, it has been used for the synthesis of anti-cancer agents, such as 3-Propylthiophene-2-carboxamide, which has shown promising results in inhibiting the growth of cancer cells. It has also been used for the synthesis of herbicides and insecticides, such as 3-Propylthiophene-2-carboxylic acid esters, which have shown excellent activity against various pests.
Eigenschaften
CAS-Nummer |
163460-98-8 |
|---|---|
Produktname |
3-Propylthiophene-2-carbaldehyde |
Molekularformel |
C8H10OS |
Molekulargewicht |
154.23 g/mol |
IUPAC-Name |
3-propylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H10OS/c1-2-3-7-4-5-10-8(7)6-9/h4-6H,2-3H2,1H3 |
InChI-Schlüssel |
LVILUBAIANFMFQ-UHFFFAOYSA-N |
SMILES |
CCCC1=C(SC=C1)C=O |
Kanonische SMILES |
CCCC1=C(SC=C1)C=O |
Synonyme |
2-Thiophenecarboxaldehyde, 3-propyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid](/img/structure/B68071.png)

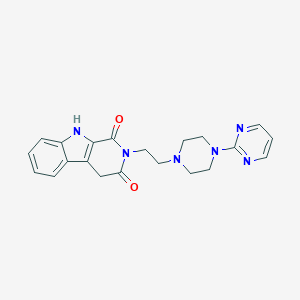
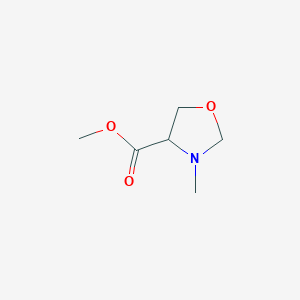
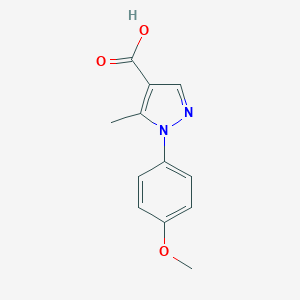
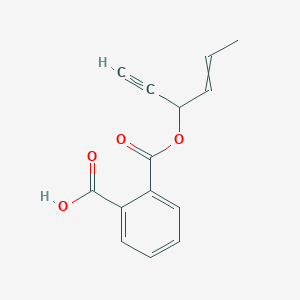




![6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B68096.png)
![5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B68098.png)
